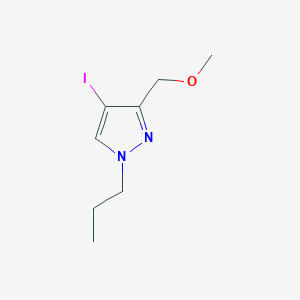

4-iodo-3-(methoxymethyl)-1-propyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-iodo-3-(methoxymethyl)-1-propyl-1H-pyrazole is a chemical compound with the following IUPAC name: 4-(4-iodo-3-(methoxymethoxy)phenyl)-1-(methoxymethyl)-1H-pyrazole . Its molecular formula is C₁₃H₁₅IN₂O₃ , and its molecular weight is approximately 374.18 g/mol . This compound belongs to the class of pyrazoles and contains an iodine atom, a methoxymethyl group, and a propyl group.

Synthesis Analysis

The synthetic route for This compound involves the reaction of appropriate precursors. For instance, it can be prepared by reacting methyl 3-iodo-4-methoxybenzoate with a suitable amine or hydrazine derivative . Further optimization and purification steps are necessary to obtain the desired compound.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Research on pyrazole derivatives, similar to 4-iodo-3-(methoxymethyl)-1-propyl-1H-pyrazole, demonstrates techniques like sulphonylation and the use of different catalysts for chemical transformations. Diana et al. (2018) explored the synthesis of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole and its sulfonylation, indicating the structural diversity achievable with such compounds (Diana et al., 2018).

Structural and Spectroscopic Analysis : The molecular structure and spectral properties of pyrazole derivatives are significant for understanding their chemical behavior. Cabildo et al. (1984) reported on 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives, which is crucial for analyzing the structural aspects of such compounds (Cabildo et al., 1984).

Pharmaceutical and Biological Research

Synthesis of Bioactive Compounds : Pyrazole derivatives play a strategic role in medicine due to their chemical modifiability and pharmacological potential. Fedotov et al. (2022) investigated the synthesis of triazolo-thiadiazoles containing pyrazole fragments, demonstrating the biological potential of these structures (Fedotov et al., 2022).

Antifungal Activity Studies : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on pyrazole derivatives, hinting at their potential biological effects, such as antifungal activities (Viji et al., 2020).

Material Science and Corrosion Protection

- Corrosion Inhibition : Pyrazole compounds, like those structurally related to this compound, are studied for corrosion protection. Paul et al. (2020) analyzed the efficiency of carbohydrazide-pyrazole compounds in protecting mild steel in acidic environments (Paul et al., 2020).

Safety and Hazards

Propriétés

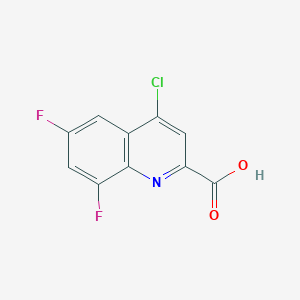

IUPAC Name |

4-iodo-3-(methoxymethyl)-1-propylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURJSEQIHKMGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)COC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3016877.png)